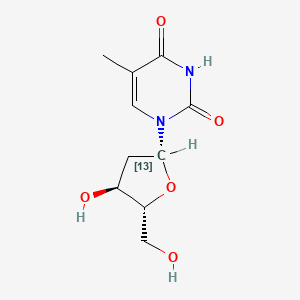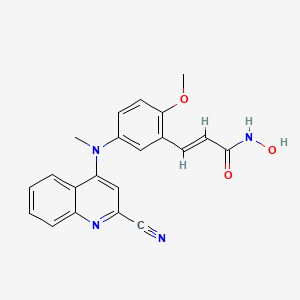
Dimethyl hexanedioate-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl hexanedioate-d8, also known as dimethyl adipate-d8, is an isotopically labeled compound where the hydrogen atoms are replaced with deuterium. This compound is a derivative of hexanedioic acid, commonly known as adipic acid. The molecular formula for this compound is C8H14O4, and it is primarily used in research applications due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl hexanedioate-d8 can be synthesized through the esterification of hexanedioic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of deuterated methanol (CD3OD) ensures the incorporation of deuterium atoms into the final product. The reaction mixture is then subjected to distillation to separate the desired ester from any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl hexanedioate-d8 undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield hexanedioic acid and methanol.
Reduction: Reduction of the ester can produce hexanediol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, under reflux conditions.
Major Products Formed
Hydrolysis: Hexanedioic acid and methanol.
Reduction: Hexanediol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Dimethyl hexanedioate-d8 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of molecules within biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and polymers, where isotopic labeling helps in understanding the properties and behavior of the materials.
Mecanismo De Acción
The mechanism of action of dimethyl hexanedioate-d8 is primarily related to its role as a tracer molecule. The incorporation of deuterium atoms allows researchers to track the movement and transformation of the compound within a system. This is particularly useful in studying reaction mechanisms, metabolic pathways, and drug interactions. The deuterium atoms do not significantly alter the chemical properties of the compound, but they provide a distinct signature that can be detected using various analytical techniques.
Comparación Con Compuestos Similares
Dimethyl hexanedioate-d8 is similar to other isotopically labeled esters, such as:
Dimethyl succinate-d6: An isotopically labeled ester of succinic acid.
Dimethyl glutarate-d6: An isotopically labeled ester of glutaric acid.
Dimethyl sebacate-d10: An isotopically labeled ester of sebacic acid.
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling and its application in tracing studies. The presence of deuterium atoms provides a distinct advantage in analytical studies, allowing for precise tracking and analysis of the compound’s behavior in various systems.
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
dimethyl 2,2,3,3,4,4,5,5-octadeuteriohexanedioate |
InChI |
InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2 |
Clave InChI |
UDSFAEKRVUSQDD-SQUIKQQTSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)OC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
SMILES canónico |
COC(=O)CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


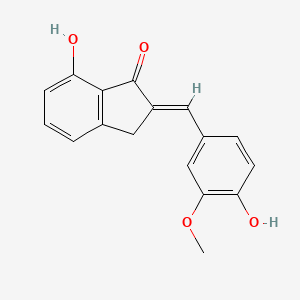
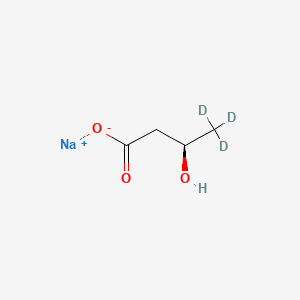
![[5'-13C]uridine](/img/structure/B12394831.png)
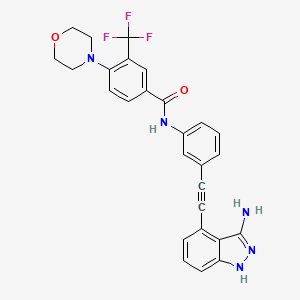
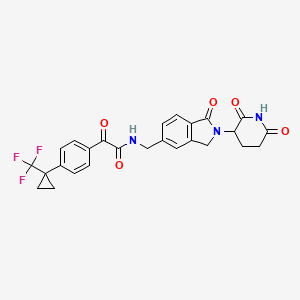
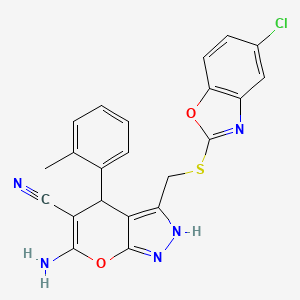

![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)
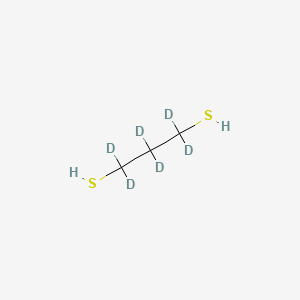
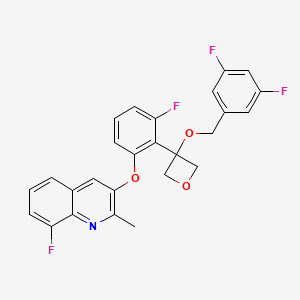

![1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)
